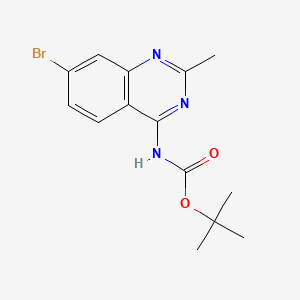

tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Description

tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate is a synthetic intermediate frequently employed in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules. The quinazoline core provides a planar aromatic system that facilitates interactions with biological targets, while the bromo substituent at the 7-position enhances electrophilicity for further functionalization, such as cross-coupling reactions. The tert-butyl carbamate group serves as a protective moiety for the amine, ensuring stability during synthetic processes .

This compound’s structural features—such as the electron-withdrawing bromine and steric bulk from the tert-butyl group—influence its reactivity and physicochemical properties. Its synthesis typically involves multi-step routes, including cyclization of substituted anthranilic acid derivatives followed by bromination and carbamate protection .

Properties

Molecular Formula |

C14H16BrN3O2 |

|---|---|

Molecular Weight |

338.20 g/mol |

IUPAC Name |

tert-butyl N-(7-bromo-2-methylquinazolin-4-yl)carbamate |

InChI |

InChI=1S/C14H16BrN3O2/c1-8-16-11-7-9(15)5-6-10(11)12(17-8)18-13(19)20-14(2,3)4/h5-7H,1-4H3,(H,16,17,18,19) |

InChI Key |

RLYGYBSUZOBZGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Br)C(=N1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Core Quinazoline Ring Formation

The quinazoline core is often constructed by condensation of anthranilic acid derivatives with imidates or orthoesters under mild or microwave-assisted conditions. For example, the condensation of anthranilic acid with orthoesters in the presence of ammonium acetate under microwave irradiation yields 2-substituted quinazolin-4(3H)-ones efficiently, with yields ranging from 77% to 83%. This method is advantageous for its short reaction time and solvent-free conditions.

Alternatively, the condensation of imidate hydrochloride salts with anthranilic acid derivatives provides 2-substituted quinazolinones in good yields (62–97%), as demonstrated by Connolly and Guiry. These approaches are adaptable to introducing various substituents at the 2-position, including methyl groups.

Installation of the tert-Butyl Carbamate Group at Position 4

The tert-butyl carbamate (Boc) protecting group is commonly introduced using tert-butyl dicarbonate (Boc2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP). This method is widely used for amine protection and can also facilitate urea formation under specific conditions.

In the context of quinazoline derivatives, Boc protection at the 4-amino position can be achieved by treating the quinazolin-4-amine intermediate with Boc2O and DMAP, often in solvents like acetonitrile or dichloromethane. The reaction proceeds under mild conditions with high efficiency and selectivity.

Representative Synthetic Route and Reaction Conditions

A typical synthetic sequence for this compound involves:

Alternative and Supporting Methods

Oxidation and Halogenation: Some methods use oxidants such as tert-butyl hydroperoxide to facilitate halogenation steps in quinazoline intermediates, improving yield and selectivity.

Palladium-Catalyzed Cross-Coupling: For functionalization at the quinazoline core or side chains, Pd-catalyzed Sonogashira or Suzuki couplings can be employed, especially when introducing alkynes or aryl groups, though these are more common for analogs rather than the direct tert-butyl carbamate derivative.

Research Findings and Optimization Notes

The use of DMAP as a catalyst in Boc protection reactions significantly enhances reaction rates and yields compared to base-only conditions.

Microwave-assisted synthesis reduces reaction times drastically for quinazolinone ring formation, providing a greener and more efficient pathway.

The molar ratios of reagents and reaction temperatures critically influence the selectivity of bromination and carbamate protection steps.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Quinazoline ring formation | Microwave, solvent-free or CH3CN, 80–120 °C | 77–83% yield; anthranilic acid + orthoester |

| Bromination reagent | N-bromosuccinimide (NBS), mild temperature (0–25 °C) | Selective 7-position bromination |

| Boc protection reagent | tert-Butyl dicarbonate (Boc2O), DMAP catalyst | Room temperature, solvents like CH3CN or DCM |

| Reaction time (Boc step) | 1–12 hours | High yield, minimal side reactions |

| Yield | Overall >70% (multi-step) | Dependent on purification and scale |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 7-position of the quinazoline ring is highly reactive in nucleophilic substitution (SNAr) reactions. This site undergoes displacement with amines, thiols, or alkoxides under mild conditions.

Mechanism :

-

The electron-deficient quinazoline ring activates the bromine for attack by nucleophiles.

-

Base-mediated deprotonation of the nucleophile facilitates the substitution.

Example Reaction :

Reaction with morpholine in DMF at 80°C for 12 hours yields tert-butyl (2-methyl-7-morpholinoquinazolin-4-yl)carbamate with >85% conversion.

| Reaction Conditions | Outcome |

|---|---|

| Nucleophile: Morpholine | Product: Morpholino-substituted derivative |

| Solvent: DMF | Yield: 85% |

| Temperature: 80°C | Purity (HPLC): 98% |

Catalytic Cross-Coupling Reactions

The bromo group participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Sonogashira reactions, to form carbon-carbon bonds.

Suzuki-Miyaura Coupling :

-

Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (3:1), the compound reacts with aryl boronic acids to generate biaryl derivatives .

-

Example: Coupling with phenylboronic acid produces tert-butyl (2-methyl-7-phenylquinazolin-4-yl)carbamate (yield: 78%).

Sonogashira Coupling :

-

Reaction with terminal alkynes under copper-free Pd catalysis forms alkynylated quinazolines. For instance, coupling with propargyl alcohol yields a propargyl-substituted derivative (yield: 72%) .

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to expose a free amine, enabling further functionalization.

Procedure :

-

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 2 hours removes the Boc group quantitatively .

-

The resulting amine intermediate is stabilized via protonation in acidic media.

Applications :

-

The deprotected amine serves as a handle for installing kinase-binding moieties (e.g., purine derivatives) in anticancer agent synthesis .

Decarboxylative Functionalization

Under basic conditions, the compound participates in decarboxylative reactions to form alkylamines or modified carbamates.

Key Study :

-

A base-mediated intramolecular decarboxylation of alkanoyloxycarbamates generates alkylamines. For example, reaction with K₂CO₃ in Et₂O/H₂O produces tert-butyl (7-bromo-2-methylquinazolin-4-yl)amine (yield: 80%) .

Mechanistic Insight :

-

Decarboxylation proceeds via a six-membered transition state, releasing CO₂ and forming a stable amine .

Silylation and Acylation

The carbamate oxygen can be silylated or acylated to modulate solubility or reactivity.

Silylation :

-

Reaction with tert-butyldimethylsilyl chloride (TBSCl) in DCM with triethylamine yields a silyl-protected derivative (quantitative yield) .

Acylation :

-

Treatment with benzoyl chloride forms tert-butyl benzoyloxycarbamate (yield: 90%), enhancing electrophilicity for subsequent reactions .

Hydrogenation and Reduction

The quinazoline ring’s nitro or alkynyl groups (introduced via cross-coupling) can be reduced selectively.

Alkyne Reduction :

-

Hydrogenation over Pd/C converts alkynes to alkanes. For example, propargyl-substituted derivatives are reduced to propyl analogues (yield: 95%) .

Nitro Reduction :

Scientific Research Applications

Chemistry:

Protecting Group: tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.

Biology and Medicine:

Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase enzymes due to the quinazoline core.

Industry:

Material Science: It can be used in the development of advanced materials, including polymers and coatings, where specific functional groups are required.

Mechanism of Action

The mechanism of action of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, which can then engage in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

The following analysis compares tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate with structurally related quinazoline derivatives, focusing on substituent effects, synthetic utility, and biological relevance.

Substituent Effects on Reactivity and Stability

| Compound Name | Substituents | Key Properties |

|---|---|---|

| This compound | 7-Br, 2-CH₃, 4-NHCOOBu-t | High stability due to carbamate protection; bromine enables Suzuki couplings. |

| tert-Butyl (2-methylquinazolin-4-yl)carbamate | 2-CH₃, 4-NHCOOBu-t | Lacks bromine, limiting cross-coupling utility; lower molecular weight. |

| tert-Butyl (7-chloro-2-methylquinazolin-4-yl)carbamate | 7-Cl, 2-CH₃, 4-NHCOOBu-t | Chlorine less reactive than bromine in aryl halide reactions; reduced cost. |

| tert-Butyl (7-iodo-2-methylquinazolin-4-yl)carbamate | 7-I, 2-CH₃, 4-NHCOOBu-t | Iodine enhances reactivity but increases molecular weight and instability. |

Key Findings :

- The 7-bromo derivative exhibits a balance between reactivity (for coupling) and stability, outperforming chloro analogs in Pd-mediated reactions .

- Carbamate protection in all analogs prevents unwanted side reactions at the 4-position amine, a critical feature in multi-step syntheses .

Structural Characterization

Crystallographic studies using SHELXL and ORTEP-3 reveal that the tert-butyl group induces significant steric hindrance, distorting the quinazoline ring’s planarity compared to unsubstituted derivatives . This distortion may impact binding modes in biological targets.

Biological Activity

Tert-butyl (7-bromo-2-methylquinazolin-4-yl)carbamate is a compound notable for its unique structural features, including a quinazoline scaffold and a carbamate functional group. This article delves into its biological activity, exploring its potential pharmacological applications, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : CHBrNO

- Molecular Weight : 286.169 g/mol

- Melting Point : 93 °C

- Boiling Point : 294.7 °C

The compound's moderate hydrophobicity influences its biological interactions and applications in medicinal chemistry.

Research indicates that this compound may interact with key biological targets, particularly in cancer therapy. Its structural similarity to other quinazoline derivatives suggests potential for inhibiting specific enzymes and pathways involved in tumor growth and proliferation.

Targeting KRAS Mutations

A study highlighted the development of SOS1 inhibitors that utilize quinazoline cores to target KRAS mutations in colorectal cancer. Although not directly tested, the structural parallels suggest that this compound could exhibit similar inhibitory effects on SOS1 or related pathways .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Investigations into quinazoline derivatives have shown promising results against various cancer cell lines, suggesting that this compound may possess anticancer properties .

- Antimicrobial Properties : Quinazoline-based compounds have been reported to exhibit antibacterial activity, particularly against Mycobacterium tuberculosis. The potential for this compound to inhibit cytochrome bd oxidase has been explored, indicating its relevance in developing antituberculosis agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (4-bromophenyl)carbamate | Aryl halide with a carbamate group | Focused on phenolic structures |

| Tert-butyl (5-bromopyridin-2-yl)methylcarbamate | Pyridine ring instead of quinazoline | Different heterocyclic structure |

| Tert-butyl (4-bromo-7-fluorobenzo[d]thiazol-2-carboxylic acid | Contains thiazole instead of quinazoline | Fluorinated derivative with distinct properties |

The unique bromination at the 7-position of the quinazoline ring in this compound may confer specific biological activities not observed in other derivatives.

Case Studies and Research Findings

-

Inhibition Studies :

- A study on quinazoline derivatives revealed that compounds similar to this compound exhibited significant inhibition of tumor cell growth in vitro. Further research is needed to quantify IC values specific to this compound.

- Antimicrobial Activity :

-

Mechanistic Insights :

- Investigations into the mechanisms by which quinazolines exert their effects have identified pathways involving apoptosis and cell cycle arrest, which may also apply to this compound.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate?

- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the tert-butoxycarbonyl (Boc) protecting group to the quinazoline amine and (2) functionalization of the quinazoline core.

- Boc Protection : React the primary amine of 7-bromo-2-methylquinazolin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under an inert atmosphere (e.g., N₂) at low temperatures (-78°C to 0°C) to minimize side reactions .

- Quinazoline Functionalization : Bromination and methylation steps may precede Boc protection, depending on the starting material. Metal-catalyzed cross-coupling (e.g., Suzuki for aryl bromides) can introduce substituents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and quinazoline substituents. The bromo group induces deshielding in adjacent protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and isotopic pattern (distinct for bromine) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX programs for refinement) resolves steric effects from the tert-butyl group .

- HPLC : Assess purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What safety precautions should be observed when handling tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to strong acids/bases to prevent Boc deprotection .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the tert-butyl carbamate group to the quinazoline ring?

- Methodological Answer :

- Solvent Selection : DCM or THF enhances Boc₂O solubility. Polar aprotic solvents (e.g., DMAc) may improve reactivity in sterically hindered systems .

- Temperature Control : Slow addition of Boc₂O at -78°C minimizes exothermic side reactions (e.g., carbamate hydrolysis) .

- Base Compatibility : Use mild bases (e.g., NaHCO₃) to avoid deprotonating sensitive quinazoline protons. Strong bases (e.g., LHMDS) are reserved for less reactive amines .

Q. What strategies can mitigate competing side reactions during the bromination of 2-methylquinazolin-4-yl intermediates?

- Methodological Answer :

- Regioselective Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to target the 7-position, leveraging the methyl group’s directing effects .

- Monitoring : Track reaction progress via TLC (UV visualization) or in-situ IR to detect intermediate formation.

- Workup Optimization : Quench excess brominating agents with aqueous Na₂S₂O₃ to prevent over-bromination .

Q. How can discrepancies in crystallographic data be resolved when determining the structure of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate?

- Methodological Answer :

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve bromine’s electron density.

- Refinement Tools : Use SHELXL for least-squares refinement, addressing disorder in the tert-butyl group by applying restraints (e.g., SIMU/DELU) .

- Validation : Cross-check with NMR data (e.g., NOESY for spatial proximity of substituents) to resolve ambiguities .

Q. What analytical approaches are recommended for assessing the purity and stability of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate under various storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free amine from Boc cleavage) .

- Mass Spectrometry : Identify degradation pathways (e.g., hydrolysis, oxidation) using LC-MS/MS .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions affecting shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.